4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid

Antimicrobial Resistance Medicinal Chemistry Staphylococcus

Select this 4-aryl-1H-pyrrole-3-carboxylic acid scaffold for your antibacterial lead optimization or cell-permeable probe programs. The para-methylphenyl motif at C-4 delivers validated Gram-positive activity against S. aureus, backed by established SAR. With a calculated LogP of 2.87 and pKa of 5.11, this building block offers an optimal balance of membrane permeability and aqueous solubility—superior to more polar heterocyclic cores. Dual reactive handles (carboxylic acid and free pyrrole NH) enable focused library synthesis via amide coupling, N-arylation, or C-H functionalization. Available in research quantities with full analytical documentation.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 191668-22-1
Cat. No. B071087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid
CAS191668-22-1
Synonyms4-(4-METHYLPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CNC=C2C(=O)O
InChIInChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
InChIKeyZAJLJBWVJBNSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid: A Defined 4-Aryl Pyrrole Scaffold for Research and Development


4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid (CAS 191668-22-1) is a synthetic heterocyclic compound defined by a pyrrole-3-carboxylic acid core with a para-tolyl substituent at the 4-position . It serves as a versatile small molecule scaffold with a molecular weight of 201.22 g/mol and a calculated LogP of 2.87, indicating significant lipophilicity . This compound belongs to the class of 4-aryl-1H-pyrrole-3-carboxylic acids, a family that has been systematically investigated for its antimicrobial potential, establishing a defined structure-activity relationship framework for this scaffold [1].

Strategic Sourcing of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid: Why Scaffold Choice Matters


In drug discovery and chemical biology, substituting a core scaffold without careful analysis can lead to project failure due to altered physicochemical properties and biological activity. For 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid, the specific para-methyl substitution on the 4-phenyl ring is not arbitrary. Research on this class of 4-aryl-1H-pyrrole-3-carboxylic acids demonstrates that antibacterial activity is highly dependent on the precise substitution pattern [1]. Furthermore, calculated physicochemical parameters like a LogP of 2.87 and a predicted pKa of 5.11 dictate this compound's solubility and permeability profile, which would be significantly altered in closely related analogs like the 4-chlorophenyl or unsubstituted phenyl versions, impacting assay outcomes and lead optimization .

Quantitative Differentiation Evidence for 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid (CAS 191668-22-1)


Antibacterial Activity Profile Against Staphylococcus spp. for the 4-Aryl Pyrrole-3-Carboxylic Acid Class

4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid serves as the core scaffold for a series of compounds evaluated for antibacterial activity. While the exact compound was not the primary test article, a closely related derivative within the same study, 1-benzyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid, demonstrated appreciable activity against Staphylococcus spp. [1]. This contrasts with the majority of tested 4-aryl pyrrole-3-carboxylic acid derivatives which were inactive. The data suggests that the 4-methylphenyl substitution, when combined with appropriate N-alkylation, yields a specific antibacterial profile within this compound class.

Antimicrobial Resistance Medicinal Chemistry Staphylococcus

Physicochemical Differentiation: Lipophilicity (LogP) of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid

The lipophilicity of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid is characterized by a calculated LogP of 2.87 . This value indicates moderate lipophilicity, which is a key determinant of membrane permeability, solubility, and metabolic stability in drug discovery programs. In comparison, the unsubstituted pyrrole-3-carboxylic acid (LogP ~0.5) is significantly more polar, and the 4-chlorophenyl analog is likely more lipophilic. This specific LogP value allows researchers to predict its behavior in biological systems and differentiate it from other building blocks with divergent ADME profiles.

ADME Physicochemical Properties Lead Optimization

Physicochemical Differentiation: Ionization Constant (pKa) of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid

The predicted acid dissociation constant (pKa) for the carboxylic acid moiety of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid is 5.11 ± 0.50 . This value indicates that at physiological pH (7.4), the compound will exist predominantly (>99%) in its ionized, carboxylate form. This is in contrast to an ester analog like 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid methyl ester (CAS 188524-66-5), which lacks an ionizable group and would exhibit drastically different solubility and absorption characteristics. Knowledge of this pKa is critical for predicting solubility at various pH levels and for designing appropriate formulation or assay conditions.

Solubility Ionization Formulation

Synthetic Utility as a Versatile Scaffold for Derivatization

4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid is characterized by vendors as a 'versatile small molecule scaffold' . This utility stems from the presence of both a free carboxylic acid and an unsubstituted pyrrole nitrogen, which are orthogonal handles for further chemical modification. For example, the carboxylic acid can be readily converted to amides or esters, while the pyrrole NH can undergo N-alkylation or N-arylation . This is a key point of differentiation from a compound like 1-methyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid (CAS 191668-23-2), where the N-methyl group blocks one of the primary derivatization sites, limiting its utility as a general scaffold.

Organic Synthesis Building Blocks Medicinal Chemistry

Key Application Scenarios for 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid (CAS 191668-22-1)


Medicinal Chemistry: Hit-to-Lead Optimization of Antimicrobial Agents

This scaffold is directly applicable to programs seeking to develop novel antibacterial agents targeting Gram-positive pathogens like Staphylococcus aureus. The established SAR indicates that the 4-(4-methylphenyl) motif can confer antibacterial activity [1]. Researchers can use this core to synthesize and screen focused libraries of amides and N-substituted derivatives to improve potency and selectivity, guided by the known activity of the 1-benzyl analog.

Chemical Biology: Design of Cell-Permeable Probes or Inhibitors

The calculated LogP of 2.87 makes this compound an excellent starting point for designing cell-permeable probes or inhibitors . Its moderate lipophilicity balances the need for membrane permeability with aqueous solubility (due to ionization at pH 7.4, pKa 5.11 ). This profile is superior to more polar heterocyclic scaffolds that often fail to cross cell membranes effectively.

Synthetic Methodology: Exploration of Novel Pyrrole C-H Functionalization

With two distinct and reactive handles (carboxylic acid and free pyrrole NH), this compound is an ideal substrate for developing and testing new synthetic methods for pyrrole functionalization . It can be used to explore regioselective C-H activation, N-arylation, or decarboxylative coupling reactions, providing a clear and measurable benchmark for reaction efficiency and selectivity.

ADME/PK Studies: A Model Compound for Carboxylic Acid-Containing Drugs

The combination of a well-defined LogP and pKa makes this compound a suitable model for studying the pharmacokinetic behavior of acidic drugs . Its properties allow researchers to predict and measure parameters like plasma protein binding, volume of distribution, and clearance, serving as a valuable control or calibration standard in bioanalytical method development.

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